ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Overview
Description
ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced by reacting the thiazole intermediate with 4-methoxy-3-nitrobenzoic acid chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or thiols, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amine, substituted thiazole derivatives, and carboxylic acids.
Scientific Research Applications
ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and protein kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other thiazole derivatives, such as:
Methyl 2-(4-methoxy-3-nitrobenzamido)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-Methoxy-3-nitrobenzamido)thiazole: Lacks the ethyl ester group.
Thiazole-4-carboxylic acid derivatives: Different substituents on the thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(4-methoxy-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-3-24-13(19)7-10-8-25-15(16-10)17-14(20)9-4-5-12(23-2)11(6-9)18(21)22/h4-6,8H,3,7H2,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGCLUMCIVRDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.